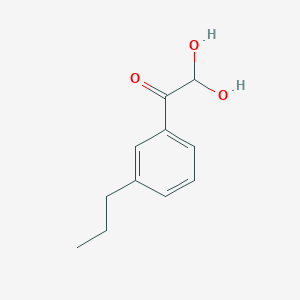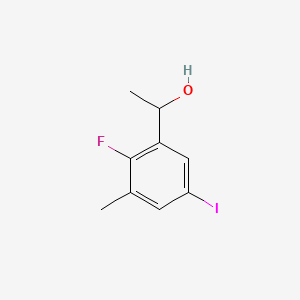
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol is an organic compound characterized by the presence of a fluoro, iodo, and methyl group attached to a benzene ring, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the halogenation of 3-methylphenol to introduce the fluoro and iodo substituents, followed by the reduction of the resulting compound to form the ethanol moiety. The reaction conditions typically involve the use of halogenating agents such as iodine and fluorine sources, along with reducing agents like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the ethanol group to an alkane.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)acetaldehyde or 1-(2-Fluoro-5-iodo-3-methylphenyl)acetic acid.
Reduction: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethane.
Substitution: Formation of 1-(2-Azido-5-iodo-3-methylphenyl)ethanol or 1-(2-Cyano-5-iodo-3-methylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for certain biological targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be compared with other similar compounds, such as:
1-(2-Fluoro-3-iodo-5-methylphenyl)ethanol: Differing in the position of the fluoro and iodo groups.
1-(2-Fluoro-5-iodo-4-methylphenyl)ethanol: Differing in the position of the methyl group.
1-(2-Fluoro-5-iodo-3-methylphenyl)propanol: Differing in the length of the carbon chain attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H10FIO |
|---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
1-(2-fluoro-5-iodo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10FIO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4,6,12H,1-2H3 |
InChI-Schlüssel |
BCQLLHHRRMBONW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C(C)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


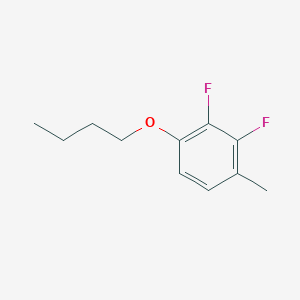
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
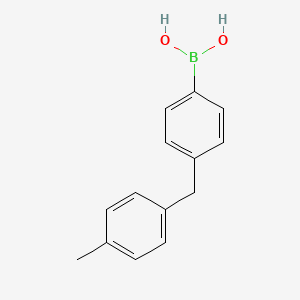
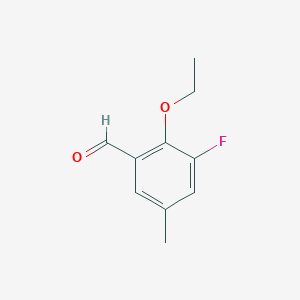
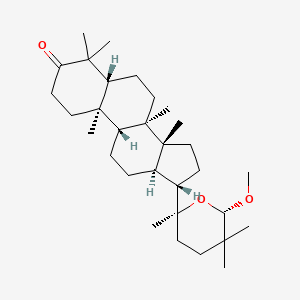

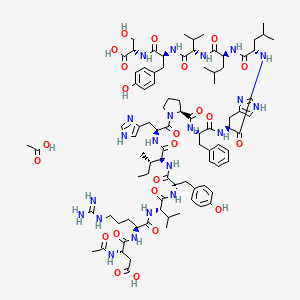
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
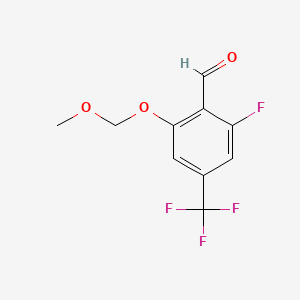

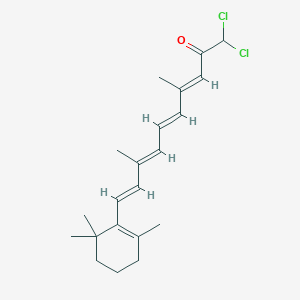
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)

